3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole ring fused with a propanol group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Propanol Group: The final step involves the nucleophilic addition of propanol to the benzimidazole derivative, typically using a strong base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced benzimidazole derivatives
Substitution: Formation of nitro or halogenated benzimidazole derivatives
Scientific Research Applications
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the benzimidazole core.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Intercalation: The compound can intercalate into DNA, interfering with replication and transcription processes.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors and signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(2,5-Dimethylphenyl)benzimidazole: A derivative with similar substituents but lacking the propanol group.
3-(1H-Benzimidazol-2-yl)propan-1-ol: A derivative with a propanol group but without the 2,5-dimethylbenzyl substituent.
Uniqueness
3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the combination of the benzimidazole core, the 2,5-dimethylbenzyl substituent, and the propanol group. This unique structure imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-10-15(2)16(12-14)13-21-18-7-4-3-6-17(18)20-19(21)8-5-11-22/h3-4,6-7,9-10,12,22H,5,8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBLBBQBXRVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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